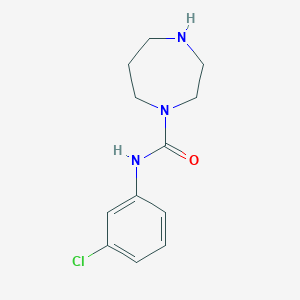

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide

Description

Properties

Molecular Formula |

C12H16ClN3O |

|---|---|

Molecular Weight |

253.73 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide |

InChI |

InChI=1S/C12H16ClN3O/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16/h1,3-4,9,14H,2,5-8H2,(H,15,17) |

InChI Key |

GJWGCXIOJUIIKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Methodology Overview:

This approach involves the initial synthesis of a 1,4-diazepane ring system via nucleophilic substitution reactions, followed by acylation to form the carboxamide, and finally, chlorination at the phenyl ring.

Step-by-step Process:

Step 1: Formation of the Diazepane Core

The diazepane ring can be synthesized via a nucleophilic substitution of a suitable diamine precursor with a dihalide or diester, followed by ring closure. For instance, 1,4-diaminobutane derivatives can be cyclized using appropriate halogenated reagents under basic conditions.

Step 2: Introduction of the 3-Chlorophenyl Group

The aromatic substitution is achieved via nucleophilic aromatic substitution (SNAr) on a chlorinated aromatic precursor, such as 3-chloronitrobenzene, followed by reduction to the corresponding amine, or directly via aromatic halogenation of an existing phenyl ring attached to the diazepane.

Step 3: Formation of the Carboxamide

The amino group on the diazepane or the aromatic amine reacts with a suitable acylating agent, such as carbamoyl chloride or isocyanates , to form the carboxamide linkage.

Representative Reaction:

1,4-Diazepane derivative + 3-chlorophenyl isocyanate → N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide

This method was exemplified in the synthesis of similar derivatives, where aryl isocyanates were reacted with diazepane derivatives in the presence of bases like triethylamine, as described in the literature.

Reaction of Diazepane with Aryl Isocyanates

Procedure:

- Dissolve 1-benzhydryl-1,4-diazepane in dry dichloromethane (DCM).

- Add triethylamine (TEA) as a base to neutralize the generated acid.

- Introduce 3-chlorophenyl isocyanate to the reaction mixture.

- Stir at room temperature for 5–6 hours, monitoring progress via TLC.

- Upon completion, remove solvent under reduced pressure.

- Extract the residue with water and ethyl acetate, wash, dry, and purify via column chromatography.

Reaction Conditions & Parameters:

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | Room temperature |

| Reaction Time | 5–6 hours |

This method aligns with procedures reported in, where aryl isocyanates are used to functionalize diazepane derivatives efficiently.

Synthesis via Carbamoylation Using Chlorinated Precursors

Alternative Route:

Step 1: Synthesize 4-benzhydryl-1,4-diazepane via nucleophilic substitution of benzhydryl chloride with 1,4-diazepane in dimethylformamide (DMF) with potassium carbonate as a base.

Step 2: React the diazepane with 3-chlorophenyl isocyanate in the presence of a base (e.g., triethylamine) in DCM to form the corresponding carboxamide.

Step 3: Purify the product through column chromatography.

This approach is supported by the synthesis of similar compounds in, where chlorinated aromatic compounds are coupled with diazepane derivatives.

Key Reaction Data and Conditions

| Step | Reagents | Solvent | Catalyst/Base | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Diazepane synthesis | Diamine + Dihalide | - | - | Reflux | Variable | Ring closure step |

| Aromatic substitution | Aromatic halide + Diazepane | DCM | Triethylamine | Room temp | 5–6 hr | Monitored by TLC |

| Carboxamide formation | Isocyanate + Diazepane | DCM | Triethylamine | Room temp | 4–6 hr | Purify via chromatography |

Data Tables Summarizing Synthesis Parameters

Research Findings and Considerations

- The use of aryl isocyanates is a common and efficient method for synthesizing N-aryl diazepane carboxamides, including the chlorophenyl derivatives.

- Reaction conditions such as solvent choice, temperature, and base influence yield and purity.

- Purification typically involves column chromatography over silica gel, with eluents such as hexane/ethyl acetate or chloroform/methanol.

- Alternative routes involving chlorinated precursors and carbamoylation reactions provide viable pathways, especially when direct isocyanate reactions are less feasible.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide with analogs differing in substituents, core rings, or functional groups.

Key Insights :

Substituent Position Matters :

- The 4-chlorophenyl analog (CAS: 1197685-68-9) shares the same molecular formula but differs in the chlorine position, which may influence receptor binding or solubility due to steric and electronic effects .

- In contrast, 1-(3-chlorophenyl)-1H-tetrazole () replaces the diazepane-carboxamide core with a tetrazole ring, drastically shifting its application from pharmaceuticals to energetic materials (e.g., explosives) due to nitrogen-rich, high-energy density properties .

Sulfonamide derivatives () introduce sulfur-containing groups, which may enhance antimicrobial activity but reduce metabolic stability compared to carboxamides .

Synthetic and Industrial Relevance :

- The hydrochloride salt of this compound is prioritized in API synthesis due to its high purity (≥97%) and stability under ISO-certified manufacturing processes .

- By contrast, brominated analogs (e.g., 1-(3-bromophenyl)cycloprop-2-ene-1-carboxamide in ) are synthesized via similar coupling methods but lack the diazepane ring, limiting their use in CNS-targeting drug development .

Research Findings and Implications

- Pharmacological Potential: Sulfonamide derivatives () show promise in antimicrobial studies, but carboxamide-based compounds (e.g., ) are more commonly explored for CNS disorders due to improved blood-brain barrier penetration .

Biological Activity

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 250.73 g/mol. The compound features a diazepane ring and a carboxamide functional group, with a chlorine atom positioned on the phenyl group, which can significantly influence its biological interactions.

This compound acts primarily through interactions with various receptors and enzymes. The binding affinity to specific targets can lead to modulation of their activity, which is crucial for therapeutic effects. For instance, it has been investigated for its potential to inhibit certain enzymes and modulate neurotransmitter systems, similar to other diazepane derivatives.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Here are key findings:

- Anticancer Activity : In vitro studies have demonstrated that derivatives containing the diazepane structure exhibit significant anticancer properties. For example, a related compound showed an IC50 value of 18 µM against B-cell leukemic cell lines . This suggests that this compound may also possess similar anticancer efficacy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that modifications in the structure can enhance potency against targets such as tankyrases and PARP-1 .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that the position and type of substituents on the phenyl ring significantly affect biological activity. For instance:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 18 | Anticancer activity against B-cell leukemia |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | 18 | Anticancer activity against Reh cells |

| Various derivatives | Varies | Enzyme inhibition (tankyrase) |

The presence of a chlorinated phenyl group enhances receptor binding affinity and selectivity compared to non-chlorinated analogs .

Case Studies

Several studies have focused on the biological evaluation of this compound and its analogs:

- Antiproliferative Studies : A study evaluated multiple derivatives against human colon carcinoma cells (HT29) and fibroblasts (FEK4). Compounds with the carboxamide moiety showed superior antiproliferative effects compared to those with carbothioamide linkages .

- Receptor Binding Studies : Binding affinity assays demonstrated that N-(3-chlorophenyl) derivatives exhibited varying affinities for dopamine receptors (D2) and serotonin receptors (5HT2A), indicating potential applications in neuropharmacology .

Q & A

Q. What are the recommended synthetic routes for N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide, and how can purity be optimized?

A common approach involves coupling a 1,4-diazepane precursor with 3-chlorophenyl isocyanate or acid chloride derivatives. For example, tert-butyl-protected 1,4-diazepane can undergo deprotection (e.g., using HCl) followed by carboxamide formation via urea coupling with in situ-generated isocyanates . Purification typically employs column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or dichloromethane. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., ¹H/¹³C) to confirm absence of unreacted intermediates .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, the SHELX suite (SHELXL) is widely used due to its robustness in handling small-molecule data, even with twinning or high-resolution datasets. Key parameters include R-factor optimization (<0.05) and validation of bond lengths/angles against the Cambridge Structural Database (CSD). Example protocols are detailed in studies of analogous chlorophenyl carboxamides .

Advanced Research Questions

Q. What computational methods are effective for predicting the pharmacological activity of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., cannabinoid CB2) can identify binding affinities. MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100+ ns trajectories. QSAR models built using descriptors like logP, polar surface area, and H-bond donors/acceptors may predict ADMET properties. Cross-validation with experimental assays (e.g., radioligand binding) is critical to resolve discrepancies between computational and empirical data .

Q. How can structural analogs of this compound be designed to enhance selectivity for specific biological targets?

Structure-activity relationship (SAR) studies suggest modifying the 3-chlorophenyl group (e.g., introducing electron-withdrawing substituents) or altering the diazepane ring (e.g., methylation at specific positions). For example, substituting the chlorophenyl group with a 2,4-dichlorophenyl moiety (as in pesticide analogs) may increase hydrophobicity and target affinity. Synthetic routes for such analogs often employ parallel synthesis with iterative HPLC-MS characterization .

Q. What experimental strategies address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra (e.g., unexpected peaks in aromatic regions) may arise from tautomerism or residual solvents. Strategies include:

Q. How does the compound’s azo-functionalized derivative behave in analytical chemistry applications?

Derivatives like 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide exhibit strong UV-vis absorption (λmax ~450 nm), making them useful as pH-sensitive probes or chromogenic reagents. Methodological applications include spectrophotometric metal ion detection (e.g., Cu²⁺ or Fe³⁺) via complexation-induced spectral shifts. Stability under varying pH and temperature conditions must be empirically validated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.